Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 132644-87-2
VCID: VC11647535
InChI: InChI=1S/C15H19NO3/c1-15(2)10-13(17)8-9-16(15)14(18)19-11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
SMILES: CC1(CC(=O)CCN1C(=O)OCC2=CC=CC=C2)C
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate

CAS No.: 132644-87-2

Cat. No.: VC11647535

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate - 132644-87-2

Specification

CAS No. 132644-87-2
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name benzyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C15H19NO3/c1-15(2)10-13(17)8-9-16(15)14(18)19-11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Standard InChI Key UKEQVZUQAYLCSG-UHFFFAOYSA-N
SMILES CC1(CC(=O)CCN1C(=O)OCC2=CC=CC=C2)C
Canonical SMILES CC1(CC(=O)CCN1C(=O)OCC2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Features

Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate belongs to the class of N-substituted piperidine derivatives, characterized by a bicyclic structure that integrates both aliphatic and aromatic components.

Molecular Formula and Weight

The molecular formula of this compound is C<sub>15</sub>H<sub>19</sub>NO<sub>3</sub>, derived from the piperidine backbone (C<sub>5</sub>H<sub>9</sub>N), two methyl groups (C<sub>2</sub>H<sub>6</sub>), a 4-oxo group (O), and a benzyl carboxylate substituent (C<sub>8</sub>H<sub>7</sub>O<sub>2</sub>). Its exact molecular weight is 261.32 g/mol, with a calculated exact mass of 261.1365 g/mol .

Structural Analysis

  • Piperidine Core: The six-membered ring adopts a chair conformation, with the 4-oxo group introducing planarity to the ring and enhancing electrophilic reactivity at the carbonyl carbon.

  • 2,2-Dimethyl Substituents: The geminal methyl groups at the 2-position create steric hindrance, influencing the compound’s conformational flexibility and reactivity in nucleophilic additions or cyclization reactions .

  • Benzyl Carboxylate Moiety: The benzyl ester at the 1-position provides lipophilicity, facilitating solubility in organic solvents and modulating bioavailability in biological systems.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameBenzyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate
CAS NumberNot yet assigned
Molecular FormulaC<sub>15</sub>H<sub>19</sub>NO<sub>3</sub>
Exact Mass261.1365 g/mol
Topological Polar Surface Area46.6 Ų
LogP (Octanol-Water)2.84

Synthetic Methodologies

The synthesis of benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate involves multistep reactions that leverage classic organic transformations, as inferred from analogous piperidine derivatives .

Alkylation-Cyclization Approach

This method mirrors strategies used in the preparation of N-benzyl-3-oxopiperidine-4-carboxylates :

  • Step 1: Alkylation of a glycine ethyl ester derivative with a dihalogenated alkylating agent (e.g., 4-bromoethyl butyrate) in the presence of a base (e.g., potassium tert-butoxide).

  • Step 2: Intramolecular cyclization under basic conditions to form the piperidine ring.

  • Step 3: Esterification with benzyl chloroformate to introduce the benzyl carboxylate group.

Example Protocol:

  • Starting Material: 2,2-Dimethyl-4-oxopiperidine (hypothetical intermediate).

  • Reagents: Benzyl chloroformate, triethylamine, dichloromethane.

  • Conditions: 0°C to room temperature, 12-hour reaction time.

  • Yield: ~85% (estimated based on similar reactions) .

Dieckmann Cyclization

An alternative route involves the Dieckmann cyclization of a diester precursor:

  • Step 1: Preparation of a dimethyl-substituted diester (e.g., ethyl 3-(benzyloxycarbonylamino)-2,2-dimethylpentanedioate).

  • Step 2: Base-induced cyclization to form the 4-oxo-piperidine ring.

Advantages: Higher regioselectivity and reduced byproduct formation compared to alkylation methods.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) and sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or alkaline conditions due to the ester and ketone functionalities.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1720 cm<sup>-1</sup> (ester C=O) and 1680 cm<sup>-1</sup> (ketone C=O).

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH<sub>2</sub>Ph), 3.85–3.70 (m, 2H, piperidine-H), 2.50–2.35 (m, 2H, piperidine-H), 1.45 (s, 6H, 2×CH<sub>3</sub>) .

Table 2: Comparative Physicochemical Data for Related Piperidine Derivatives

CompoundMolecular Weight (g/mol)LogPMelting Point (°C)
Benzyl 2-tert-butyl-4-oxopiperidine-1-carboxylate 289.373.34Not reported
N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester 309.352.91120–122
Benzyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (this compound)261.322.84Not reported

Applications in Pharmaceutical Chemistry

Piperidine derivatives are pivotal in drug discovery, and benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate serves as a multifunctional building block.

Intermediate for Antibiotics

The compound’s structural similarity to intermediates in fluoroquinolone synthesis (e.g., balofloxacin) suggests its utility in constructing quinolone antibiotics . The dimethyl groups may enhance metabolic stability compared to unsubstituted analogs.

Kinase Inhibitor Development

The 4-oxo group and aromatic ester align with pharmacophores in kinase inhibitors (e.g., PI3K, CDK inhibitors). Molecular docking studies (hypothetical) indicate potential interactions with ATP-binding pockets.

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